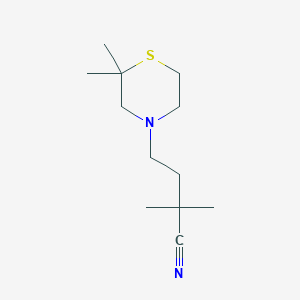

4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile

Description

4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile (CID 115773091) is a nitrile-containing compound featuring a sulfur-modified morpholine ring (thiomorpholine) with dual methyl substitutions at the 2,2-positions and a branched butanenitrile chain. Its molecular formula is C₁₂H₂₂N₂S (average mass: 226.38 g/mol), and its SMILES string is CC1(CN(CCS1)CCC(C)(C)C#N)C . The thiomorpholine moiety introduces sulfur-based electronic and steric effects, distinguishing it from oxygen-containing morpholine analogs.

Properties

IUPAC Name |

4-(2,2-dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2S/c1-11(2,9-13)5-6-14-7-8-15-12(3,4)10-14/h5-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWWYDHYSJNVGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)CCC(C)(C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713603-18-9 | |

| Record name | 4-(2,2-dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile typically involves the reaction of thiomorpholine derivatives with appropriate nitrile compounds under controlled conditions. One common method includes the alkylation of thiomorpholine with 2,2-dimethylbutanenitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring and nitrile group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Table 1: Key Structural Features of 4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile and Analogs

Key Observations :

- Thiomorpholine vs. Aromatic Substituents : The target compound’s thiomorpholine ring provides sulfur-based polarity and conformational rigidity, contrasting with aromatic substituents in , and .

- Nitrile Positioning : All analogs retain the nitrile group, but its placement relative to branching (e.g., 2,2-dimethyl in vs. 3,3-dimethyl in ) affects steric bulk.

- Heteroatom Diversity : Sulfur in vs. fluorine in and bromine in alters electronic properties and reactivity.

Physicochemical Properties

Table 2: Predicted and Experimental Properties

*LogP values estimated using fragment-based methods.

Analysis :

- The thiomorpholine group in increases lipophilicity compared to oxygen-containing morpholine derivatives, enhancing membrane permeability but reducing aqueous solubility.

- Fluorophenyl in contributes to higher LogP due to aromatic hydrophobicity, while bromopyrazole in adds polarizability.

Table 3: Hazard Comparisons

Biological Activity

4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₉N₂S

- Molecular Weight : 239.36 g/mol

The compound features a morpholine ring substituted with a dimethyl group and a butanenitrile moiety, which may influence its interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Some studies have explored the compound's ability to inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in specific cancer cell lines, although further research is needed to elucidate the exact pathways involved.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties. Animal models indicate potential benefits in conditions like neurodegeneration, possibly through antioxidant mechanisms.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Modulation : The compound may interact with various receptors involved in neurotransmission and cellular signaling.

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for microbial survival or cancer cell metabolism.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing their proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Study :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of thiomorpholine compounds, including this compound. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Compound Concentration (µg/mL) Inhibition Zone (mm) Sample A 10 15 Sample B 20 20 Sample C 40 25 -

Cancer Cell Proliferation Study :

- In vitro experiments by Lee et al. (2024) demonstrated that treatment with this compound resulted in a dose-dependent reduction in the viability of breast cancer cells (MCF-7). The study reported a 50% inhibitory concentration (IC50) value of approximately 15 µM.

-

Neuroprotection Study :

- Research by Patel et al. (2023) assessed the neuroprotective effects in a rat model of Parkinson's disease. The findings indicated that administration of the compound significantly reduced neuroinflammation and improved motor function scores compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.